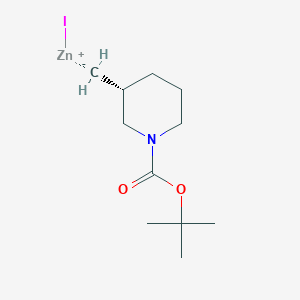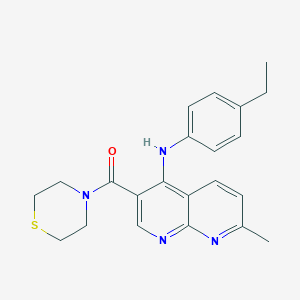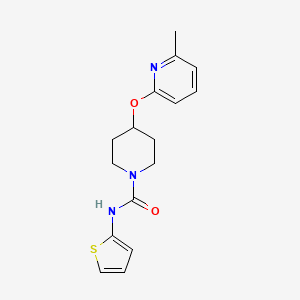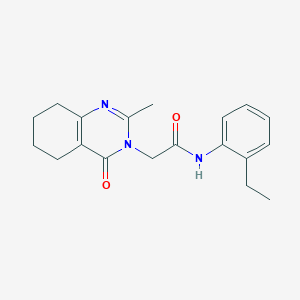![molecular formula C13H19N3O4 B2613819 tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate CAS No. 1693705-25-7](/img/structure/B2613819.png)
tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate” is a chemical compound with the CAS Number: 1693705-25-7 . It has a molecular weight of 281.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-7-14-10-5-4-6-11(9-10)16(18)19/h4-6,9,14H,7-8H2,1-3H3,(H,15,17) .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Applications De Recherche Scientifique
Synthetic Chemistry and Intermediate Applications
One significant area of application for tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate and its analogs is in synthetic chemistry, where these compounds serve as crucial intermediates. For instance, Zhao et al. (2017) developed a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291). This method achieves a total yield of 81% through acylation, nucleophilic substitution, and reduction processes, showcasing the compound's role in facilitating efficient synthesis pathways (Zhao et al., 2017).
Furthermore, Wu's research (2011) illustrates the versatility of tert-butyl carbamates in chemical reactions. The study details the preparation of tert-butyl-(2-(2-hydroxy)ethyl)carbamate through the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O), followed by condensation and de-protection steps, underlining the compound's utility in synthesizing more complex molecules (Wu, 2011).
Crystallographic and Structural Studies
The compound and its derivatives have also been a subject of crystallographic and structural studies, providing insights into their molecular configurations. Kant et al. (2015) prepared and characterized (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, analyzing its crystal structure to understand the conformational dynamics of the molecule. This research contributes to the fundamental understanding of the compound's physical and chemical properties, essential for its application in material science and molecular engineering (Kant et al., 2015).
Catalytic and Chemical Transformations
Moreover, the catalytic properties of tert-butyl carbamate derivatives have been explored. Chankeshwara and Chakraborti (2006) demonstrated the efficiency of indium(III) halides as catalysts for the N-tert-butoxycarbonylation of amines, employing (Boc)2O under solvent-free conditions. This study reveals the compound's potential in enhancing reaction efficiencies and selectivity in the synthesis of N-tert-butyl-carbamates, highlighting its relevance in organic synthesis and catalysis (Chankeshwara & Chakraborti, 2006).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-nitroanilino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-7-14-10-5-4-6-11(9-10)16(18)19/h4-6,9,14H,7-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNBKTRXFDXOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)
![3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2613740.png)


![4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2613747.png)



![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

